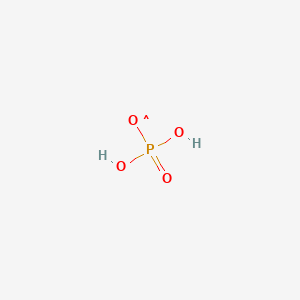
CID 5460551
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxidodioxidophosphorus(.) is a phosphorus oxoacid.
科学的研究の応用
Chemically Induced Dimerization (CID) in Biological Systems
CID has revolutionized the study of various biological processes. The development of orthogonal and reversible CID systems facilitates control over protein function with precise spatiotemporal resolution. CID has been primarily used in dissecting signal transductions, but its scope has expanded to include studies on membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
Recent advancements include engineered PROTAC-CID platforms for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplexing of biological signals, and can be packaged into viral vectors for in vivo applications (Ma et al., 2023).
CID in Developmental Research
CID is an integral part of developmental research methodology, addressing the challenges of describing, predicting, and understanding causal mechanisms in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
CID's Role in Resolving Cellular Biology Problems
CID techniques have been instrumental in providing insights into lipid second messengers and small GTPases. The ability to manipulate multiple systems within a cell using orthogonal CID substrates has been a significant advancement (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture: Application to Barley
CID, in the form of carbon isotope discrimination, is a useful criterion for improving water use efficiency and productivity in barley. This application demonstrates the versatility of CID in agricultural research (Anyia et al., 2007).
Photocaged-Photocleavable CID in Living Cells
CID has evolved to include rapid activation and deactivation using light, enhancing control over protein-protein interactions in living cells. This advancement aids in understanding dynamic biological processes at a subcellular level (Aonbangkhen et al., 2018).
Synthesis and Activity of FKBP12 Ligands for Protein Dimerization
The development of synthetic compounds for CID offers valuable tools for studying intracellular signaling and potential medical applications in gene and cell therapies (Keenan et al., 1998).
特性
製品名 |
CID 5460551 |
|---|---|
分子式 |
H2O4P |
分子量 |
96.987 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3) |
InChIキー |
FPENSXCWDDOFJI-UHFFFAOYSA-N |
正規SMILES |
OP(=O)(O)[O] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



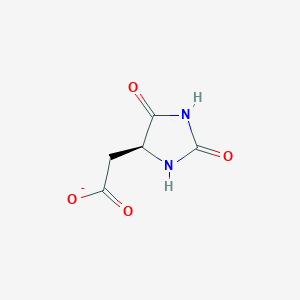
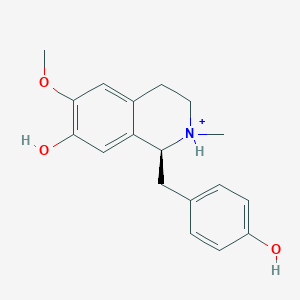

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
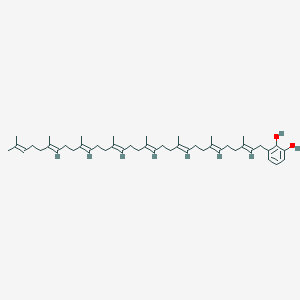
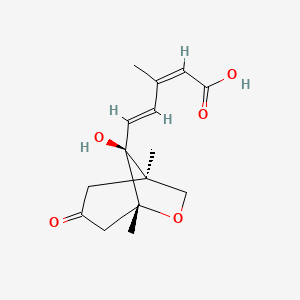
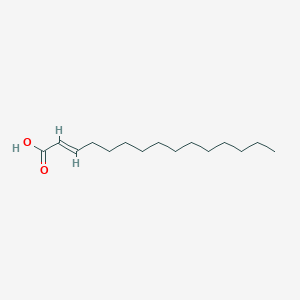
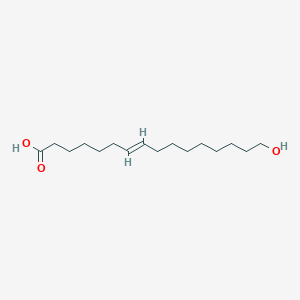
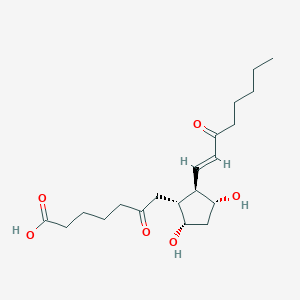

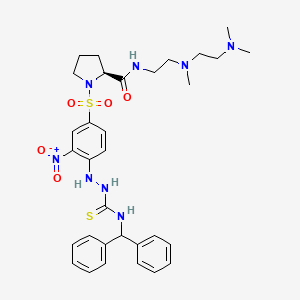

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
